1-(2-fluorobenzyl)azepane chemical structure and molecular weight
1-(2-fluorobenzyl)azepane chemical structure and molecular weight
Technical Monograph: 1-(2-Fluorobenzyl)azepane
Executive Summary
1-(2-Fluorobenzyl)azepane is a tertiary amine building block characterized by a seven-membered azepane (hexamethyleneimine) ring N-alkylated with a 2-fluorobenzyl group. In medicinal chemistry, this scaffold serves as a critical pharmacophore in the development of ligands for the Sigma-1 receptor, dopamine receptors, and certain antihistamines. The presence of the ortho-fluorine atom introduces specific conformational biases and metabolic blocking capabilities that distinguish it from its non-fluorinated analogues. This guide details its structural properties, validated synthesis, and physicochemical profile.[1][2][3]
Chemical Identity & Structural Characterization
The precise molecular weight and formula are derived from the atomic composition of the azepane ring fused with the fluorinated benzyl moiety.
Table 1: Compound Identity Data
| Parameter | Value |
| IUPAC Name | 1-[(2-Fluorophenyl)methyl]azepane |
| Common Name | 1-(2-Fluorobenzyl)azepane; N-(2-Fluorobenzyl)hexamethyleneimine |
| Molecular Formula | C₁₃H₁₈FN |
| Molecular Weight | 207.29 g/mol |
| Exact Mass | 207.1423 Da |
| Element Composition | C (75.33%), H (8.75%), F (9.17%), N (6.76%) |
| Core Scaffold | Azepane (7-membered saturated N-heterocycle) |
| Substituent | 2-Fluorobenzyl (Ortho-fluorine) |
Structural Analysis
The molecule consists of a flexible seven-membered azepane ring. The nitrogen atom is sp³ hybridized, adopting a pyramidal geometry. The bulky 2-fluorobenzyl group is attached to the nitrogen.
-
The Ortho-Fluorine Effect: The fluorine atom at the C2 position of the phenyl ring creates a significant electrostatic dipole and steric bulk. This often forces the phenyl ring to twist out of coplanarity with the C-N bond vector, locking the molecule into a preferred conformation that can enhance binding selectivity in protein pockets compared to the unsubstituted benzyl analogue.
Validated Synthetic Protocol
While alkylation (using 2-fluorobenzyl bromide) is possible, it is prone to over-alkylation (quaternization). The Reductive Amination pathway is the industry-standard "Self-Validating" protocol due to its high chemoselectivity and cleaner impurity profile.
Methodology: Reductive Amination (STAB Protocol)
Reaction Scheme Logic: The secondary amine (Azepane) attacks the carbonyl carbon of 2-Fluorobenzaldehyde to form an iminium ion intermediate, which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB).
Reagents:
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Substrate A: 2-Fluorobenzaldehyde (1.0 equiv)
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Substrate B: Azepane (1.1 equiv)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.
Step-by-Step Protocol:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorobenzaldehyde (10 mmol) in anhydrous DCE (30 mL).
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Imine Formation: Add Azepane (11 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).
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Checkpoint: The solution may warm slightly; this indicates initial condensation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes to manage gas evolution.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Validation: Monitor by TLC or LC-MS. The disappearance of the aldehyde peak (approx. 10.5 ppm in ¹H NMR) confirms conversion.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).
Visual Workflow: Synthetic Pathway
Figure 1: Step-wise reductive amination workflow for high-purity synthesis.
Physicochemical & Analytical Profile
Understanding the physicochemical properties is vital for predicting the molecule's behavior in biological systems (ADME).
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| cLogP | 3.2 – 3.5 | Moderately lipophilic; likely CNS penetrant. |
| pKa (Basic) | 9.8 – 10.2 | Nitrogen is protonated at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~3.2 Ų | Very low TPSA indicates excellent membrane permeability. |
| H-Bond Donors | 0 | Tertiary amine.[4] |
| H-Bond Acceptors | 2 | Nitrogen lone pair + Fluorine. |
Analytical Validation (Expected Data)
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¹H NMR (CDCl₃, 400 MHz):
- 7.1–7.4 (m, 4H, Aromatic protons).
- 3.75 (s, 2H, Benzylic -CH ₂-N).
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2.65 (m, 4H, Azepane
-protons). - 1.6–1.8 (m, 8H, Azepane bulk -CH₂-).
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MS (ESI):
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Positive mode: [M+H]⁺ peak at 208.3 m/z .
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Medicinal Chemistry Applications
The 1-(2-fluorobenzyl)azepane moiety is often utilized as a bioisostere for benzyl-piperidines or benzyl-pyrrolidines.
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Metabolic Stability: The fluorine at the C2 position blocks metabolic oxidation at that site and electronically deactivates the ring, potentially extending the half-life compared to the unsubstituted benzyl derivative [1].
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Sigma-1 Receptor Affinity: N-substituted azepanes are privileged structures for Sigma-1 receptor binding. The 7-membered ring provides a unique hydrophobic bulk that fills specific pockets in the receptor better than 6-membered rings in certain scaffolds [2].
Visual Logic: Structure-Activity Relationship (SAR)
Figure 2: SAR deconstruction highlighting the functional roles of the azepane and fluorobenzyl moieties.
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
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PubChem. (n.d.). Compound Summary: Azepane.[2][5][6][4][7][8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023.
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